Cas no 73082-69-6 (5-(Pyridin-3-yl)pyrimidine)

5-(Pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyridine ring linked to a pyrimidine moiety, offering versatile utility in pharmaceutical and material science applications. Its bifunctional structure enables use as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery for kinase inhibitors and other therapeutic agents. The compound’s rigid aromatic framework also makes it valuable in coordination chemistry and as a ligand in catalytic systems. With high purity and stability, it is suitable for precise synthetic modifications. Its well-defined reactivity and compatibility with cross-coupling reactions further enhance its role in constructing complex molecular architectures.
5-(Pyridin-3-yl)pyrimidine structure
5-(Pyridin-3-yl)pyrimidine structure
Product Name:5-(Pyridin-3-yl)pyrimidine
CAS No:73082-69-6
MF:C9H7N3
MW:157.171981096268
CID:1025297
PubChem ID:16654683
Update Time:2025-11-02

5-(Pyridin-3-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-(Pyridin-3-yl)pyrimidine
    • 5-pyridin-3-ylpyrimidine
    • 5-(3-Pyridyl)-pyrimidin
    • 5-(3'-pyridyl)pyrimidine
    • Pyrimidine,5-(3-pyridinyl)
    • 73082-69-6
    • SCHEMBL3614263
    • AKOS016006059
    • MLS-0091916.0001
    • BDBM50158932
    • 5-Pyridin-3-yl-pyrimidine
    • DTXSID40586499
    • CHEMBL179762
    • SB54560
    • US8609708, 77
    • cid_16654683
    • DB-349682
    • MDL: MFCD13193428
    • Inchi: 1S/C9H7N3/c1-2-8(4-10-3-1)9-5-11-7-12-6-9/h1-7H
    • InChI Key: KQMVCAXWHXEDPU-UHFFFAOYSA-N
    • SMILES: N1C=CC=C(C=1)C1=CN=CN=C1

Computed Properties

  • Exact Mass: 157.06400
  • Monoisotopic Mass: 157.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Density: 1.169
  • Boiling Point: 326.4°C at 760 mmHg
  • Flash Point: 154.2°C
  • Refractive Index: 1.586
  • PSA: 38.67000
  • LogP: 1.53860

5-(Pyridin-3-yl)pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(Pyridin-3-yl)pyrimidine Pricemore >>

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Additional information on 5-(Pyridin-3-yl)pyrimidine

Comprehensive Overview of 5-(Pyridin-3-yl)pyrimidine (CAS No. 73082-69-6): Properties, Applications, and Industry Insights

5-(Pyridin-3-yl)pyrimidine (CAS No. 73082-69-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This pyridine-pyrimidine hybrid structure combines the aromatic properties of both pyridine and pyrimidine rings, making it a versatile building block for drug discovery and advanced materials. Its molecular formula C9H7N3 and molecular weight of 157.17 g/mol position it as a key intermediate in synthesizing bioactive molecules.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 5-(Pyridin-3-yl)pyrimidine. Researchers frequently search for "pyrimidine derivatives in medicinal chemistry" or "nitrogen-containing heterocycles for OLEDs," reflecting its dual relevance in life sciences and electronics. The compound's hydrogen-bond acceptor capability and planar conjugated system make it particularly valuable for designing kinase inhibitors in oncology research, addressing current demands for targeted cancer therapies.

In pharmaceutical applications, 5-(Pyridin-3-yl)pyrimidine serves as a privileged scaffold in developing JAK inhibitors and EGFR tyrosine kinase inhibitors, aligning with the growing market for precision medicine. Analytical techniques like HPLC purity analysis (typically >98%) and X-ray crystallography confirm its structural integrity, while QSAR modeling helps predict its bioactivity. These features respond to frequent queries about "how to characterize heterocyclic compounds" in academic forums.

The material science sector utilizes this compound for developing organic semiconductors, capitalizing on its electron-transport properties and thermal stability (decomposition temperature >300°C). With rising interest in "flexible electronics materials," 5-(Pyridin-3-yl)pyrimidine derivatives show promise in OLED emissive layers and perovskite solar cells, as evidenced by recent patents focusing on energy-efficient displays.

Synthetic methodologies for CAS 73082-69-6 often involve Pd-catalyzed cross-coupling or Chichibabin pyrimidine synthesis, topics frequently searched by organic chemists. Optimized routes achieve yields exceeding 80% with microwave-assisted synthesis techniques, addressing industry demands for cost-effective scale-up. The compound's logP value of 1.92 and aqueous solubility (2.1 mg/mL at 25°C) make it particularly relevant for formulation scientists working on bioavailability enhancement.

Environmental considerations surrounding 73082-69-6 include its biodegradation profile (OECD 301B >60% in 28 days) and eco-toxicity data (Daphnia magna EC50 >100 mg/L), meeting regulatory requirements for sustainable chemical development. These parameters respond to increasing searches for "green chemistry metrics for heterocycles" among environmental chemists.

Market analysis indicates growing demand for 5-(Pyridin-3-yl)pyrimidine in Asia-Pacific pharmaceutical hubs, with compound annual growth rate (CAGR) projections of 6.8% (2023-2030). This aligns with industry needs for high-purity building blocks in contract research organizations and generic drug development, addressing common queries about "sourcing specialty chemicals" in professional networks.

Future research directions focus on continuous flow synthesis of CAS 73082-69-6 and its metal-organic framework (MOF) applications, topics gaining traction in scientific literature. The compound's coordination chemistry with transition metals opens possibilities for catalytic systems, while its fluorescence propertiesem 420 nm) suggest potential in bioimaging probes – areas frequently discussed in recent ACS symposiums.

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